Gsnkgaiiglm, also known as the amyloid beta-peptide (25-35), is a synthetic derivative of the amyloid beta-peptide, which is implicated in the pathogenesis of Alzheimer’s disease. This peptide sequence is notable for its high toxicity and ability to form fibrillary structures, contributing to neurodegeneration associated with Alzheimer's disease. The sequence Gsnkgaiiglm is a fragment of the larger amyloid beta-peptide, which has been extensively studied for its role in amyloid plaque formation in the brains of Alzheimer's patients.
The peptide Gsnkgaiiglm is derived from the amyloid precursor protein and is synthesized for research purposes. It is commonly used in studies exploring neurotoxicity, protein aggregation, and potential therapeutic interventions for neurodegenerative diseases. The compound is available commercially, with suppliers offering it for various scientific applications .
Gsnkgaiiglm falls under the category of peptides, specifically as a neurotoxic peptide. It is classified as a synthetic derivative of amyloid beta-peptide, which plays a significant role in Alzheimer's disease pathology. Its classification highlights its relevance in neurobiology and pharmacology.
The synthesis of Gsnkgaiiglm typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
The molecular structure of Gsnkgaiiglm consists of a sequence of amino acids that includes glycine (G), serine (S), asparagine (N), lysine (K), glycine (G), alanine (A), isoleucine (I), isoleucine (I), glycine (G), leucine (L), and methionine (M). Its structure can be represented in a linear sequence format:
The molecular formula for Gsnkgaiiglm can be calculated based on its constituent amino acids, resulting in a formula of with a molecular weight of approximately 234.28 g/mol.
Gsnkgaiiglm participates in various chemical reactions relevant to its biological activity. Notably, it can undergo aggregation to form oligomers and fibrils, which are characteristic of amyloid pathology. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The aggregation process typically involves:
These processes can be monitored using techniques such as Thioflavin T fluorescence assays or electron microscopy.
The mechanism by which Gsnkgaiiglm exerts its neurotoxic effects involves several pathways:
Studies have shown that exposure to Gsnkgaiiglm results in significant neuronal loss in vitro and correlates with cognitive decline in animal models .
Relevant data indicate that maintaining proper storage conditions enhances stability and efficacy for experimental applications.
Gsnkgaiiglm has several scientific uses:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: